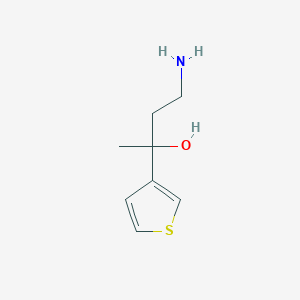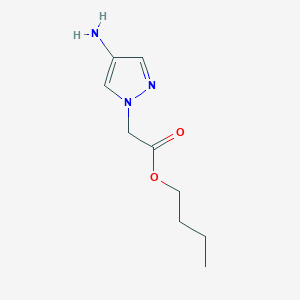
Butyl 2-(4-amino-1H-pyrazol-1-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is an organic compound that features a butyl ester linked to a pyrazole ring substituted with an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The final step involves the esterification of the pyrazole derivative with butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions
Oxidation: Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays.
Medicine
Medically, this compound has potential as a precursor for drug development. Its pyrazole ring is a common motif in pharmaceuticals, known for its bioactivity and ability to interact with biological targets.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism by which Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, facilitating binding to specific sites.
相似化合物的比较
Similar Compounds
Butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.
Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate: Features a methyl group at the 4-position instead of an amino group.
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate: Similar compound with an ethyl ester instead of a butyl ester.
Uniqueness
Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and an ester group allows for versatile chemical transformations and interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
butyl 2-(4-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-14-9(13)7-12-6-8(10)5-11-12/h5-6H,2-4,7,10H2,1H3 |
InChI 键 |
YYZVNXXMNKFUAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CN1C=C(C=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


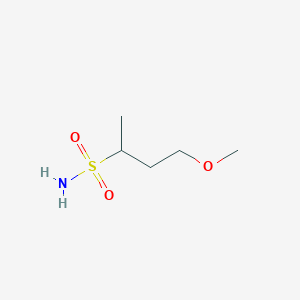


![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
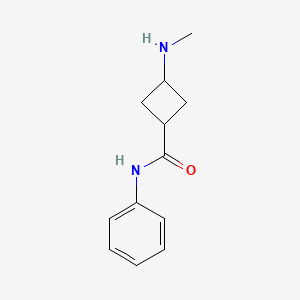



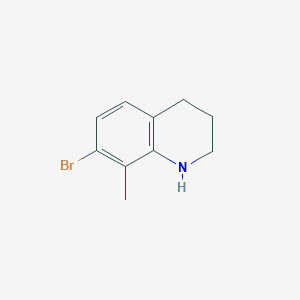
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
